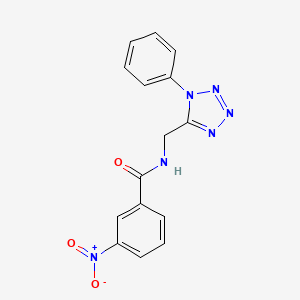

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

説明

特性

IUPAC Name |

3-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c22-15(11-5-4-8-13(9-11)21(23)24)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWGFJVKVBKWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitrobenzamide derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamide derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a nitro group and a tetrazole moiety, which are known for their biological activity. Its molecular formula is with a molecular weight of 234.23 g/mol. The presence of the tetrazole ring enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the nitro group in 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide may enhance its efficacy against specific pathogens by increasing its reactivity and interaction with microbial targets .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that similar tetrazole-containing compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival. Case studies have reported promising results in preclinical models, suggesting that this compound could be further developed as an anticancer agent .

Drug Design and Development

The unique structural features of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide make it an attractive candidate for drug design. The ability to modify the nitro and phenyl groups allows for the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Computational studies have been employed to predict the interaction of this compound with various biological targets, aiding in the rational design of more potent derivatives .

Data Tables and Case Studies

Case Study: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group significantly influenced antimicrobial activity, highlighting the importance of structural optimization in drug development .

Case Study: Antitumor Activity Assessment

In another preclinical study, a derivative based on the same scaffold was tested against various cancer cell lines, including breast and lung cancer models. The compound showed IC50 values in the low micromolar range, suggesting potent antitumor activity. Mechanistic studies revealed that it triggered caspase-dependent apoptosis pathways, confirming its potential as an anticancer agent .

作用機序

The mechanism of action of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

類似化合物との比較

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Tetrazole vs. Triazole : The tetrazole ring (high aromaticity and stability) in the target compound contrasts with triazole derivatives (e.g., ), which may exhibit different hydrogen-bonding capacities and metabolic stability.

- Substituent Effects : The nitro group at the 3-position is conserved in analogues with antitubercular activity (e.g., ), while bromo or trifluoromethyl groups () alter electronic properties and target selectivity.

Physicochemical Properties

- Solubility and Reactivity : The nitro group in the target compound reduces solubility compared to methoxy or hydroxy-substituted benzamides (e.g., ). The tetrazole ring’s acidity (pKa ~4–5) may enhance bioavailability under physiological conditions.

- Thermal Stability : Tetrazole-containing compounds generally exhibit high thermal stability (>200°C), advantageous for formulation, whereas triazole derivatives () may decompose at lower temperatures due to reduced aromaticity.

生物活性

3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure

The compound features a nitro group and a tetrazole moiety, which are known for their biological relevance. The presence of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, enhancing its interaction with biological targets.

Synthesis

The synthesis of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves:

- Formation of the Tetrazole Ring : This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

- Alkylation : The resulting tetrazole is then alkylated using suitable reagents to introduce the benzamide structure.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. In vitro assays have demonstrated that derivatives of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid) | 12.5 |

| HCT116 (colon) | 15.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against several pathogens, including:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These findings indicate potential applications in treating infections caused by resistant strains .

The biological activity of 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the formation of reactive intermediates that inhibit key enzymes involved in cancer cell metabolism.

- Receptor Binding : The tetrazole moiety mimics carboxylic acids, allowing it to bind to enzyme active sites or receptor pockets, enhancing its affinity for biological targets .

Study 1: In Vitro Cytotoxicity

A recent study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines. The results indicated that modifications on the benzamide moiety significantly influenced cytotoxicity, with optimal substitutions leading to enhanced activity against HCT116 cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrazole derivatives. The study highlighted that compounds with electron-withdrawing groups exhibited greater antibacterial activity against S. aureus and K. pneumoniae, suggesting that electronic effects play a crucial role in their efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide?

The synthesis involves multi-step reactions, including amide bond formation and nitro-group introduction. Key steps:

- Amide coupling : React 3-nitrobenzoyl chloride with (1-phenyl-1H-tetrazol-5-yl)methanamine in anhydrous DMF or THF under nitrogen at 0–5°C, followed by gradual warming to room temperature .

- Catalytic hydrogenation : If nitro reduction is required (e.g., for derivative synthesis), use Pd/C (10%) in acetic acid under high-pressure H₂ (e.g., 2550 mm Hg for 2.5 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (>75%) and purity (HPLC >98%) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the nitro and tetrazole moieties. Anisotropic displacement parameters clarify bond lengths (e.g., C-NO₂ ≈ 1.47 Å) and dihedral angles .

- Spectroscopy :

- ¹H/¹³C NMR : Tetrazole protons (δ 8.5–9.0 ppm) and nitro-group deshielding effects on adjacent carbons.

- FT-IR : NO₂ asymmetric stretch (~1520 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Q. What analytical techniques ensure purity and stability during storage?

- HPLC : C18 column (acetonitrile/water + 0.1% TFA) monitors degradation products (e.g., nitro reduction to amine).

- TGA/DSC : Assess thermal stability (decomposition >200°C). Store at –20°C in amber vials under argon to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, tetrazole substitution) impact biological activity?

- Nitro group : Critical for Mycobacterium tuberculosis inhibition (MIC ~2 µg/mL) by enhancing electron-withdrawing effects, stabilizing target enzyme interactions .

- Tetrazole moiety : Contributes to SARS-CoV-2 PLpro inhibition (IC₅₀ ~5 µM) via Zn²⁺ chelation in the protease active site .

- SAR studies : Replace nitro with CF₃ (as in ’s analogue) to improve lipophilicity (clogP from 2.1 to 3.4), enhancing membrane permeability .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Dock into PLpro (PDB: 7CMD) to identify key interactions:

- Tetrazole N2/N3 with Glu161 and Asp164.

- Nitro group π-stacking with Tyr268 .

- ADMET prediction (SwissADME) : Moderate bioavailability (F ≈ 65%), CYP3A4 metabolism, and BBB penetration (logPS > –3) .

Q. How to resolve contradictions in reported bioactivity across different assays?

- Case study : Anti-tubercular vs. antiviral activity discrepancies may arise from:

- Assay conditions : Varying pH (PLpro assays at pH 7.4 vs. mycobacterial assays at pH 6.5) alter ionization states.

- Cellular uptake : Differences in efflux pump expression (e.g., MDR1 in mammalian vs. bacterial cells) .

- Solution : Perform isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。